molecular formula C10H10O3S B14312635 2-[1-(Benzenesulfonyl)ethenyl]oxirane CAS No. 114326-92-0

2-[1-(Benzenesulfonyl)ethenyl]oxirane

Cat. No.: B14312635
CAS No.: 114326-92-0
M. Wt: 210.25 g/mol
InChI Key: YOXVTRPCPFZAGB-UHFFFAOYSA-N
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Description

2-[1-(Benzenesulfonyl)ethenyl]oxirane is an organic compound that features both an oxirane (epoxide) ring and a benzenesulfonyl group. The presence of these functional groups makes it a versatile compound in organic synthesis and industrial applications. The oxirane ring is known for its high reactivity, while the benzenesulfonyl group imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Benzenesulfonyl)ethenyl]oxirane typically involves the reaction of benzenesulfonyl chloride with an appropriate alkene under basic conditions to form the sulfonyl-substituted alkene. This intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to yield the desired oxirane compound .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Benzenesulfonyl)ethenyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(Benzenesulfonyl)ethenyl]oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(Benzenesulfonyl)ethenyl]oxirane involves the reactivity of its oxirane ring and benzenesulfonyl group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form various products. The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s structure and reactivity .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic Acid: Shares the benzenesulfonyl group but lacks the oxirane ring.

    Ethylene Oxide: Contains the oxirane ring but lacks the benzenesulfonyl group.

    Phenylsulfonyl Ethylene: Similar structure but without the oxirane ring.

Uniqueness

2-[1-(Benzenesulfonyl)ethenyl]oxirane is unique due to the combination of the reactive oxirane ring and the benzenesulfonyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

114326-92-0

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

2-[1-(benzenesulfonyl)ethenyl]oxirane

InChI

InChI=1S/C10H10O3S/c1-8(10-7-13-10)14(11,12)9-5-3-2-4-6-9/h2-6,10H,1,7H2

InChI Key

YOXVTRPCPFZAGB-UHFFFAOYSA-N

Canonical SMILES

C=C(C1CO1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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